2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
81102-91-2 |
|---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-9-5-3-4-6-12(9)17-13-11-7-8-18-14(11)16-10(2)15-13/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
LJXFUEPLTCYKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=CSC3=NC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to introduce a chloro group.
Nucleophilic Substitution: Finally, the chloro intermediate undergoes nucleophilic substitution with 2-methylphenylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with methyl and phenyl substituents. Thienopyrimidines are known for diverse biological activities and potential therapeutic applications.
Scientific Research Applications
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has been explored in various scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
- Medicine Research has indicated its potential use in treating diseases such as cancer and inflammatory disorders because of its ability to modulate specific biological pathways.
- Industry It can be used to develop new materials with unique electronic properties, such as organic semiconductors.
Chemical Reactions
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce any nitro or carbonyl groups present.
- Substitution The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Properties
Mechanism of Action
The mechanism by which 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in 7e) correlate with higher melting points (229–231°C) compared to electron-withdrawing groups (e.g., Cl in 5a: 170–172°C) .
- Tetrahydrobenzo-fused derivatives (e.g., 5c) exhibit lower melting points (140–142°C), likely due to reduced planarity and crystallinity .
- Sulfonyl groups (e.g., 14) enhance polarity, reflected in distinct NMR shifts (δ 3.10 ppm for CH3SO2) .
Key Observations :
- Methoxy groups (4d) enhance anti-cancer activity, possibly due to improved solubility or target binding .
- Chloro substituents (4e) diminish activity, suggesting steric or electronic hindrance .
- Tetrahydrobenzo-fused analogs (e.g., 5a, 5c) lack direct activity data but show structural promise for kinase inhibition .
Biological Activity
2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine class, characterized by its fused thiophene and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential in cancer therapy and as an enzyme inhibitor.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 81102-91-2 |
| Molecular Formula | C14H13N3S |
| Molecular Weight | 255.34 g/mol |
| IUPAC Name | 2-methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
| Canonical SMILES | CC1=CC=CC=C1NC2=C3C=CSC3=NC(=N2)C |
| InChI Key | LJXFUEPLTCYKFQ-UHFFFAOYSA-N |
The biological activity of 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the dihydrofolate reductase (DHFR) enzyme, which is crucial in the folate metabolic pathway essential for DNA synthesis. Inhibition of DHFR can lead to cytotoxic effects in rapidly dividing cancer cells by disrupting their ability to synthesize nucleotides.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of thienopyrimidine derivatives, including 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine. In vitro assays against various human cancer cell lines have shown promising results:
- Cell Lines Tested : NCI 60 cell lines.
- Growth Inhibition : Compounds similar to 2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine exhibited significant growth inhibition with GI50 values indicating potent activity.
For instance, compounds from a related study showed GI50 values ranging from 3.3 µM to 6.6 µM, outperforming standard treatments like 5-fluorouracil in some cases .
Enzyme Inhibition
The compound's ability to inhibit DHFR has been a focal point in its biological evaluation:
- Binding Mechanism : The sulfur atom in the thiophene ring mimics the amino group of methotrexate, allowing for effective binding to the DHFR active site.
- Selectivity : Thienopyrimidine derivatives preferentially target folate receptors expressed in cancer cells over reduced folate carriers found in normal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
- Study on Antitumor Activity :
- Mechanistic Insights :
Q & A
Basic Question
- IR spectroscopy : Identifies C=N (1650–1680 cm⁻¹) and NH₂ (3300–3445 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., methyl groups at δ 2.76 ppm, aromatic protons at δ 7.0–8.1 ppm) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 320.1 for sulfonyl derivatives) .
How do structural modifications influence biological activity in thienopyrimidines?
Advanced Question
- Substituent effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance kinase inhibition by increasing target binding affinity . Methyl groups at the 2-position improve metabolic stability .
- Ring substitution : Fluorophenyl or morpholinopropyl groups at the 5-position increase anticancer activity (e.g., IC₅₀ < 10 µM against MCF-7 cells) .
- Hybrid scaffolds : Coupling with ethynyl or benzochromeno groups enhances microtubule disruption and apoptosis induction .
How can researchers resolve contradictions in reported yield and bioactivity data?
Advanced Question
Discrepancies arise from:
- Synthetic routes : Formamide-based cyclization (84–86% yield) vs. Sonogashira coupling (58–75% yield) .
- Bioassay variability : Cell line specificity (e.g., MDA-MB-435 vs. MCF-7) and assay protocols (e.g., growth inhibition vs. apoptosis markers) .
- Analytical thresholds : Purity (>98% by HPLC) is critical for reproducible IC₅₀ values .
What mechanistic insights exist for thienopyrimidines as kinase or viral inhibitors?
Advanced Question
- Kinase inhibition : Covalent binding to EGFR via ethynyl groups (Sonogashira-derived analogs) or ATP-competitive binding (sulfonyl derivatives) .
- Antiviral activity : STAT3 suppression (e.g., IB-32 inhibits HCV replication by blocking RNA polymerase recruitment) .
- Microtubule targeting : 5,6,7,8-Tetrahydrobenzo derivatives disrupt tubulin polymerization, inducing G2/M arrest .
What purification strategies are recommended for thienopyrimidine analogs?
Basic Question
- Chromatography : Flash silica gel columns for intermediates ; preparative HPLC with NH₃-modified mobile phases for final compounds .
- Recrystallization : Use methanol/water or DCM/hexane for crystalline solids (melting points: 199–231°C) .
How does photostability impact experimental design for thienopyrimidines?
Advanced Question
Light exposure induces trans-cis isomerization in ethynyl derivatives, altering bioactivity. Stability protocols include:
- Dark storage : -20°C in amber vials .
- Kinetic monitoring : UV-Vis or HPLC to track isomer ratios over time .
What in silico approaches predict thienopyrimidine-target interactions?
Advanced Question
- Molecular docking : AutoDock Vina assesses binding to EGFR (PDB: 1M17) or chitinase (e.g., ChtII, ΔG = -9.09 kcal/mol for propargylamine derivatives) .
- QSAR models : Correlate substituent logP with antibacterial activity (e.g., trifluoromethyl groups enhance membrane penetration) .
How do solvent and catalyst systems affect regioselectivity in coupling reactions?
Advanced Question
- Palladium catalysts : Pd(OAc)₂ with PPh₃ enables Heck coupling of 6-bromo derivatives with acrylates .
- Additives : Tetrabutylammonium chloride minimizes side reactions in polar aprotic solvents (DMF or DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
